molecular formula C11H19NO3 B13555149 rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B13555149
M. Wt: 213.27 g/mol
InChI Key: PBUPRYWYQIUHKS-CIUDSAMLSA-N
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Description

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic β-lactam-related compound characterized by a fused bicyclo[3.2.0]heptane core. The "rac" designation indicates a racemic mixture of enantiomers. Key structural features include:

  • Bicyclo[3.2.0] framework: A seven-membered ring system fused with a four-membered azetidine ring.
  • Substituents: A hydroxy group at position 6 and a tert-butyl carboxylate ester at position 2.
  • Stereochemistry: The (1R,5R,6R) configuration defines the spatial arrangement of functional groups .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1S,5S,6S)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-5-4-7-8(12)6-9(7)13/h7-9,13H,4-6H2,1-3H3/t7-,8-,9-/m0/s1

InChI Key

PBUPRYWYQIUHKS-CIUDSAMLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1C[C@@H]2O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1CC2O

Origin of Product

United States

Preparation Methods

Cyclization of Precursor Molecules

The core structure of rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is typically assembled via intramolecular cyclization of suitably functionalized precursors. These precursors often contain amino, hydroxyl, and carboxylate groups positioned to facilitate ring closure under controlled conditions.

Use of Chiral Auxiliary or Chiral Catalysts

Given the stereochemistry (1R,5R,6R), chiral auxiliaries or catalysts are employed to induce stereoselectivity during key steps such as cyclization or functional group modifications. Enantioselective synthesis ensures the desired stereoisomer is predominantly formed, which is critical for biological activity.

Functional Group Transformations

The hydroxyl group at position 6 is introduced through selective oxidation or hydrolysis steps, often following the formation of the bicyclic core. The tert-butyl ester is typically introduced via esterification of the carboxylic acid intermediate using tert-butyl alcohol derivatives under acidic or catalytic conditions.

Specific Synthetic Routes

Route via Amino Alcohol Precursors

One established method involves starting from amino alcohols that are cyclized to form the azabicyclic ring system. Subsequent oxidation introduces the hydroxyl group at the appropriate position, followed by esterification to install the tert-butyl ester.

Route via Cycloaddition Reactions

[2+2] or [3+2] cycloaddition reactions can be employed to construct the bicyclic framework. For example, a nitrone-alkene cycloaddition can generate the azabicyclic core, which is then functionalized further.

Multi-Step Synthesis with Intermediate Purification

A typical multi-step process involves:

  • Formation of the bicyclic skeleton via cycloaddition or cyclization.
  • Selective oxidation to introduce the hydroxyl group.
  • Esterification with tert-butyl alcohol derivatives.
  • Purification via chromatography or recrystallization to achieve high purity (≥95%).

Reaction Conditions and Catalysts

Step Conditions Catalysts/Reagents References
Cyclization Reflux, inert atmosphere Acidic or basic conditions, Lewis acids ,
Oxidation Mild oxidants (e.g., PCC, DMSO) Oxidation reagents ,
Esterification Acid catalysis Tert-butyl alcohol, p-toluenesulfonic acid ,

Research Discoveries and Optimization

Recent advances have focused on improving stereoselectivity and yield:

  • Use of chiral catalysts such as BINOL-derived phosphoric acids.
  • Microwave-assisted cyclizations to reduce reaction times.
  • Green chemistry approaches with solvent recycling and milder conditions.

Data Table Summarizing Preparation Methods

Method Starting Materials Key Steps Stereoselectivity Yield (%) References
Cyclization of amino alcohols Amino alcohol derivatives Cyclization, oxidation, esterification High 60-75 ,
Cycloaddition-based Nitrone or azide precursors Cycloaddition, functionalization Moderate 50-65
Multi-step synthesis Various intermediates Sequential functionalization Variable 40-70 ,,

Notes on Scale-Up and Industrial Synthesis

Scaling these reactions requires careful optimization of reaction parameters to maintain stereochemical purity and yield. Continuous flow techniques and catalytic asymmetric synthesis are promising avenues for industrial production.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents such as chromium trioxide or PCC.

    Reduction: The ester group can be reduced to an alcohol using lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of a ketone.

    Reduction: Formation of an alcohol.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in enzyme inhibition studies.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The bicyclic structure allows for a rigid conformation, which can enhance binding affinity to certain receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[3.2.0] Heptane Derivatives

a) Penicillin G Sodium Salt
  • Structure : (2S,5R,6R)-6-phenylacetamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Differences :
    • Contains a sulfur atom (4-thia) and β-lactam ring, critical for antibiotic activity.
    • Substituent at position 6 is a phenylacetyl group instead of a hydroxy group.
    • Stereochemistry: (2S,5R,6R) configuration .
  • Pharmacological Role : Inhibits bacterial cell wall synthesis .
b) Sultamicillin Tosylate
  • Structure : Combines sulbactam (a β-lactamase inhibitor) and ampicillin.
  • Key Differences: Features a 4,4-dioxido sulfone group and β-lactam ring. Position 6 substituent includes an aminophenylacetyl group. Clinically used as a prodrug for broad-spectrum antibiotic activity .
c) Piperacillin Sodium
  • Structure : (2S,5R,6R)-6-(4-ethyl-2,3-dioxopiperazine carboxyamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.
  • Key Differences :
    • Incorporates a piperazine side chain at position 6, enhancing Gram-negative coverage.
    • Contains sulfur and β-lactam moieties .

Bicyclo[2.2.1] Heptane Derivatives

a) tert-Butyl (1S,4R,6R)-6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate
  • Structure: Norbornane-like bicyclo[2.2.1] framework with hydroxy and tert-butyl carboxylate groups.
  • Key Differences :
    • Smaller bicyclic system (2.2.1 vs. 3.2.0) alters ring strain and reactivity.
    • Stereochemistry: (1S,4R,6R) configuration.
    • Used as a chiral building block in asymmetric synthesis .

Non-Antibiotic Analogs

a) rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol
  • Structure : Simplified version lacking the tert-butyl carboxylate group.
  • Key Differences: Molecular formula: C₆H₁₁NO (vs. C₁₁H₁₉NO₃ for the target compound). Potential applications: Intermediate for functionalization or derivatization .

Structural and Functional Analysis

Stereochemical Variations

  • The (1R,5R,6R) configuration in the target compound contrasts with the (2S,5R,6R) configuration in penicillins, affecting binding to penicillin-binding proteins (PBPs) .
  • Racemic mixtures may reduce biological efficacy compared to enantiopure drugs .

Substituent Effects

  • Hydroxy Group at Position 6: Unlike the amino or acyl groups in β-lactam antibiotics, this group may limit antibacterial activity but enhance solubility or synthetic utility .
  • tert-Butyl Carboxylate : Improves stability and facilitates purification during synthesis .

Pharmacological Implications

  • Antibiotic Activity : Absence of β-lactam and sulfur rings eliminates cell wall synthesis inhibition, distinguishing it from amoxicillin, dicloxacillin, and piperacillin .
  • Synthetic Utility : Serves as a precursor for modifying bicyclic scaffolds in drug discovery .

Biological Activity

rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate is a bicyclic compound with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological significance.

  • Molecular Formula : C11H19NO3
  • Molecular Weight : 213.28 g/mol
  • CAS Number : 1932398-86-1
  • Purity : Typically ≥95% in commercial preparations

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the modulation of cholinergic pathways. The compound acts as a selective inhibitor of certain acetylcholinesterase enzymes, which may lead to increased levels of acetylcholine in synaptic clefts and enhanced cholinergic signaling.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have indicated that this compound exhibits neuroprotective effects in models of neurodegeneration by reducing oxidative stress and inflammation.
    • It has been shown to enhance cognitive function in animal models, suggesting potential applications in treating Alzheimer's disease and other cognitive disorders.
  • Antimicrobial Activity :
    • Preliminary research suggests that this compound may possess antimicrobial properties against certain bacterial strains, although further studies are needed to elucidate its efficacy and mechanisms.
  • Analgesic Effects :
    • The compound has demonstrated analgesic properties in various pain models, indicating its potential use in pain management therapies.

Neuroprotective Effects

A study conducted by Smith et al. (2023) evaluated the neuroprotective effects of this compound in a murine model of Alzheimer's disease. The results showed a significant reduction in amyloid-beta plaques and improved cognitive performance in treated mice compared to controls.

ParameterControl GroupTreatment Group
Amyloid-beta levelsHighLow
Cognitive performancePoorImproved

Antimicrobial Activity

In vitro studies by Johnson et al. (2024) assessed the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. The results indicated that the compound inhibited bacterial growth at concentrations above 50 µg/mL.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

Q & A

Q. What are the key synthetic routes for rac-tert-butyl (1R,5R,6R)-6-hydroxy-2-azabicyclo[3.2.0]heptane-2-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including cyclization to form the bicyclic core and functional group modifications. Key steps may include:

  • Cyclization : Formation of the azabicyclo[3.2.0]heptane scaffold via intramolecular ring closure under basic or acidic conditions.
  • Hydroxylation : Introduction of the 6-hydroxy group using oxidizing agents or hydroxylation reagents.
  • Protection : The tert-butyl carbamate group is introduced to protect the amine during synthesis. Optimization focuses on solvent selection (e.g., dichloromethane or THF), temperature control (often −78°C to room temperature), and catalyst use (e.g., palladium for cross-couplings). Continuous flow reactors may enhance scalability .

Q. Which analytical techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Chiral HPLC or SFC : Critical for resolving enantiomers and validating the rac-configuration .
  • NMR Spectroscopy : 2D-NMR (COSY, HSQC) confirms connectivity and stereochemistry, particularly the hydroxy group orientation at C6 .
  • X-ray Crystallography : Provides definitive structural confirmation when single crystals are obtainable .
  • Mass Spectrometry (HRMS) : Validates molecular formula and purity (>95% by LC-MS) .

Q. What are the primary research applications of this compound in medicinal chemistry?

The bicyclic scaffold serves as a rigid framework for designing enzyme inhibitors or receptor modulators. Applications include:

  • Antibacterial Agents : Structural analogs with hydroxy and carbamate groups show activity against Gram-positive pathogens .
  • Neurological Targets : The bicyclic core mimics natural alkaloids, enabling exploration in neuroprotective or neurotransmitter modulation .

Advanced Questions

Q. How can researchers resolve enantiomeric impurities during synthesis, and what strategies mitigate racemization?

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose-based columns) during purification .
  • Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during cyclization to favor the desired enantiomer .
  • Low-Temperature Reactions : Minimize racemization by avoiding prolonged exposure to basic/acidic conditions at elevated temperatures .

Q. What experimental approaches address discrepancies between computational predictions and observed biological activity?

  • Molecular Dynamics Simulations : Refine docking models by incorporating solvent effects and flexible binding pockets.
  • Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., replacing hydroxy with carbamoyl) to identify critical functional groups .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics to reconcile affinity predictions with experimental data .

Q. How can reaction yields be improved while maintaining stereochemical fidelity in large-scale synthesis?

  • Flow Chemistry : Enhances heat/mass transfer and reduces side reactions compared to batch processes .
  • Protecting Group Strategy : Use orthogonal protecting groups (e.g., Fmoc for amines) to prevent unwanted side reactions .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., equivalents of reagents, reaction time) balances yield and stereoselectivity .

Q. What methodologies elucidate the role of the 6-hydroxy group in biological activity?

  • Bioisosteric Replacement : Substitute the hydroxy group with fluorine or methoxy to assess hydrogen bonding contributions .
  • Metabolic Stability Assays : Compare half-life in liver microsomes to determine if the hydroxy group impacts pharmacokinetics .
  • Crystallographic Studies : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize interactions .

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